2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine
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Overview
Description
2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine is a chemical compound with the molecular formula C10H16N4O It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine typically involves the reaction of 2-methoxy-4-methylpyrimidine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Methoxy-4-methylpyrimidine: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-Methyl-6-piperazin-1-ylpyrimidine: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
The presence of both the methoxy and piperazine groups in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
944899-26-7 |
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Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-4-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(13-10(12-8)15-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
InChI Key |
BMOUVCVTWVGNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)N2CCNCC2 |
Origin of Product |
United States |
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